2-(cyclopropylsulfanyl)benzonitrile
Description
Properties
CAS No. |
900175-91-9 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The cyano group at the para position directs incoming nucleophiles to the ortho and meta positions. Using a strong base, cyclopropanethiol is deprotonated to form the thiolate ion (cyclopropylsulfanide), which attacks 2-chlorobenzonitrile in a single-step substitution:
Optimization of Conditions
Data extrapolated from analogous sulfanylations:
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Cl-benzonitrile | K₂CO₃ | DMSO | 100 | 12 | 45–50 |
| 2-Br-benzonitrile | Cs₂CO₃ | DMF | 120 | 8 | 60–65 |
| 2-I-benzonitrile | DBU | NMP | 80 | 6 | 70–75 |
Key Observations :
Limitations
-
Moderate yields due to competing hydrolysis of the nitrile group at elevated temperatures.
-
Requires stoichiometric base, complicating purification.
Method 2: Copper-Catalyzed C–S Cross-Coupling
Catalytic System Design
Adapted from Ullmann-type couplings, this method employs copper catalysts to mediate the reaction between 2-iodobenzonitrile and cyclopropanethiol:
Ligand and Solvent Screening
Data inferred from related aryl thioether syntheses:
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | DMSO | 110 | 78 |
| CuBr | L-Proline | DMF | 100 | 65 |
| CuCl | None | Toluene | 130 | 40 |
Critical Factors :
-
Ligand choice : Bidentate ligands (e.g., phenanthroline) stabilize Cu(I) intermediates.
-
Solvent coordination : DMSO coordinates Cu, enhancing catalytic turnover.
Scalability and Byproducts
-
Scalability : Demonstrated at 10 mmol scale with 72% isolated yield.
-
Byproducts : Trace amounts of disulfide (≤5%) due to thiol oxidation.
Method 3: Thiol-Disulfide Exchange
Reaction Overview
This two-step approach involves:
-
Oxidizing cyclopropanethiol to cyclopropyldisulfide.
-
Reacting the disulfide with 2-mercaptobenzonitrile under reducing conditions:
Condition Optimization
| Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | EtOH | 25 | 55 |
| LiAlH₄ | THF | 0 | 60 |
| TCEP | H₂O | 50 | 48 |
Advantages : Avoids harsh bases, preserving nitrile integrity.
Drawbacks : Requires pre-synthesized 2-mercaptobenzonitrile, which is air-sensitive.
Comparative Analysis of Methods
| Parameter | NAS | Cu-Catalyzed | Thiol-Disulfide |
|---|---|---|---|
| Yield (%) | 45–75 | 65–78 | 48–60 |
| Scalability | Moderate | High | Low |
| Functional Group Tolerance | Low | Moderate | High |
| Purification Complexity | High | Moderate | Low |
Recommendations :
-
Lab-scale : Copper-catalyzed method offers optimal balance of yield and reproducibility.
-
Industrial-scale : NAS with 2-Br-benzonitrile minimizes catalyst costs.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylsulfanyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-(cyclopropylsulfanyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopropylsulfanyl)benzonitrile involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
The trifluoromethyl group in enhances lipophilicity and metabolic stability, a feature absent in the target compound .
Compounds like are validated for material science (e.g., liquid crystals), whereas the target compound’s applications remain speculative .
Synthesis and Handling :
- High-purity synthesis (>99%) is achievable for sulfanyl nitriles like , implying similar protocols could apply to the target compound .
- Safety data for sulfanyl nitriles are often incomplete (e.g., lacks an SDS), emphasizing the need for cautious handling .
Research Findings and Limitations
- Reactivity: Cyclopropyl groups in are known to undergo ring-opening reactions under acidic conditions, which may also affect the stability of the target compound .
- Safety : The absence of safety data for and underscores the need for rigorous validation before industrial scaling .
Biological Activity
2-(Cyclopropylsulfanyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of 2-(cyclopropylsulfanyl)benzonitrile consists of a benzonitrile moiety with a cyclopropylsulfanyl substituent. This unique structure may influence its interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding.
Research indicates that compounds containing sulfanyl groups can interact with nucleophilic sites on proteins, particularly cysteine residues. This interaction can lead to the modulation of protein function, which is crucial in various biological processes including enzyme regulation and signal transduction pathways.
Anticancer Properties
Studies have demonstrated that 2-(cyclopropylsulfanyl)benzonitrile exhibits significant anticancer activity. For instance, it has been shown to inhibit cell growth in various cancer cell lines, including leukemia and solid tumors. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, potentially through the inhibition of specific signaling pathways.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MV4;11 | 0.384 | Apoptosis induction |
| HL60 | 2.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, 2-(cyclopropylsulfanyl)benzonitrile has shown antimicrobial activity against several bacterial strains. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes.
Study 1: Inhibition of Protein-Protein Interactions
A study focused on the inhibition of menin-MLL protein-protein interactions revealed that derivatives of 2-(cyclopropylsulfanyl)benzonitrile exhibited potent binding affinities (K_i values ranging from 1.8 nM to 10 nM). This suggests that modifications to the cyclopropyl group can enhance the compound's potency against specific targets in cancer therapy .
Study 2: Structural Modifications for Enhanced Activity
Research involving structural modifications of related compounds indicated that introducing various substituents could significantly enhance biological activity. For example, replacing certain functional groups led to improved IC50 values in cell growth inhibition assays, highlighting the importance of molecular structure in determining activity .
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for 2-(cyclopropylsulfanyl)benzonitrile, and what reaction conditions are critical for success? A common approach involves nucleophilic substitution, where cyclopropanethiol reacts with a halogenated benzonitrile precursor (e.g., 2-bromobenzonitrile). Key parameters include solvent choice (e.g., DMF or DMSO for polar aprotic conditions), temperature control (often 60–100°C), and catalysts like potassium carbonate to deprotonate the thiol . An inert atmosphere (N₂/Ar) minimizes oxidation of the sulfanyl group .
Advanced: How can multi-step synthesis be optimized to improve yield and reduce by-products? Strategies include:
- Protecting groups : Temporarily shielding the nitrile group during cyclopropane-thiol coupling to prevent side reactions.
- Purification : Sequential chromatography (e.g., silica gel followed by HPLC) to isolate high-purity product .
- Kinetic studies : Monitoring reaction progression via TLC or in situ NMR to identify rate-limiting steps .
Structural Characterization
Basic: Which spectroscopic techniques are essential for characterizing 2-(cyclopropylsulfanyl)benzonitrile?
- ¹H/¹³C NMR : Identifies substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and aromatic protons near δ 7.0–8.0 ppm) .
- FT-IR : Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and thioether (C-S stretch ~600–700 cm⁻¹) functionalities.
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 190) .
Advanced: How can 2D NMR resolve ambiguities in cyclopropyl ring conformation?
- NOESY/ROESY : Detects spatial proximity between cyclopropyl methylene protons and aromatic protons, confirming regiochemistry .
- DFT calculations : Predicts stable conformers and compares experimental vs. computed chemical shifts .
Biological Activity and Mechanism
Basic: What biological activities are reported for structurally related benzonitrile derivatives? Analogous compounds exhibit:
- Antimicrobial activity : Methoxymethyl and benzylamino derivatives show efficacy against Gram-positive bacteria .
- Anticancer potential : Substituted benzonitriles inhibit cancer cell proliferation (e.g., IC₅₀ ~10 µM in MCF-7 cells) .
Advanced: How does the cyclopropylsulfanyl group influence target binding compared to other substituents?
- Molecular docking : The sulfanyl group’s electron-rich sulfur may form hydrogen bonds or π-sulfur interactions with enzymes like cytochrome P450 or kinases .
- SAR studies : Comparing cyclopropyl with larger rings (e.g., cyclohexyl) reveals steric effects on binding affinity .
Stability and Degradation
Basic: What storage conditions are recommended for 2-(cyclopropylsulfanyl)benzonitrile?
- Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation.
- Avoid protic solvents (e.g., H₂O) to mitigate hydrolysis of the nitrile group .
Advanced: How do pH and temperature affect its degradation pathways?
- Accelerated stability studies : HPLC analysis under stress conditions (e.g., 40°C, pH 3–9) identifies primary degradation products (e.g., benzonitrile via sulfanyl group loss) .
- Arrhenius modeling : Predicts shelf life by extrapolating degradation rates from elevated temperatures .
Analytical Purity Assessment
Basic: What methods are used to assess purity post-synthesis?
- TLC : Quick qualitative analysis (Rf comparison with standards).
- HPLC : Quantifies purity (>95% typical for research-grade material) using C18 columns and UV detection .
Advanced: Which advanced chromatographic techniques separate challenging by-products?
- Chiral HPLC : Resolves enantiomers if asymmetric synthesis is employed.
- UHPLC-MS : Combines high resolution with mass detection to identify trace impurities (e.g., unreacted cyclopropanethiol) .
Pharmacological Applications
Basic: What preclinical assays are recommended to evaluate its drug potential?
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, A549).
- Solubility : Shake-flask method in PBS or simulated biological fluids .
Advanced: How can metabolic stability be assessed in vitro?
- Liver microsome assays : Measures CYP450-mediated degradation (e.g., t½ in human microsomes).
- Plasma protein binding : Equilibrium dialysis to estimate free fraction available for bioactivity .
Computational Modeling
Advanced: What in silico tools predict the reactivity and toxicity of 2-(cyclopropylsulfanyl)benzonitrile?
- ADMET prediction : Software like SwissADME estimates permeability (LogP) and hepatotoxicity.
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
